6-Chloro-3-methyl-pyridine-2-carboxamide
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Overview
Description
6-Chloro-3-methyl-pyridine-2-carboxamide is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Mechanism of Action
Target of Action
6-Chloro-3-methyl-pyridine-2-carboxamide is a chemical compound that is actively researched in various fields of research and industry. It is used in the preparation of biologically active compounds such as inhibitors of Janus kinases and PDK1 . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, survival, and differentiation.
Mode of Action
This inhibition can lead to changes in the cellular signaling pathways regulated by these kinases .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by Janus kinases and PDK1. These include pathways involved in cell growth, survival, and differentiation . By inhibiting these kinases, the compound can alter these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific pathways it affects. By inhibiting Janus kinases and PDK1, it could potentially alter cell growth, survival, and differentiation . These changes could have various effects, depending on the specific cells and tissues involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how it is metabolized and excreted by the body. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 6-Chloro-3-methyl-pyridine-2-carboxamide are not fully understood yet. It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Similar compounds have been studied for their threshold effects and any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-documented. Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methylpyridine with thionyl chloride to introduce the chlorine atom at the 6-position, followed by the reaction with ammonia to form the carboxamide group .
Industrial Production Methods
Industrial production methods for 6-Chloro-3-methyl-pyridine-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Chloro-3-methyl-pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a precursor in the synthesis of biologically active molecules, aiding in the study of various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine: Similar in structure but lacks the carboxamide group.
6-Chloro-3-pyridinecarbonitrile: Contains a cyano group instead of a carboxamide group.
6-Methylpyridine-3-carboxamide: Similar but lacks the chlorine atom.
Uniqueness
6-Chloro-3-methyl-pyridine-2-carboxamide is unique due to the presence of both the chlorine atom and the carboxamide group, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
6-chloro-3-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-3-5(8)10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNSDEDMKCBDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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